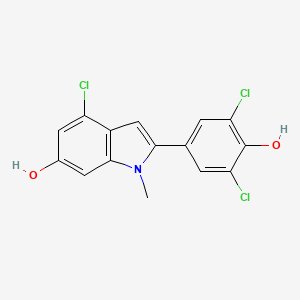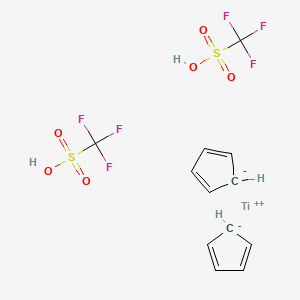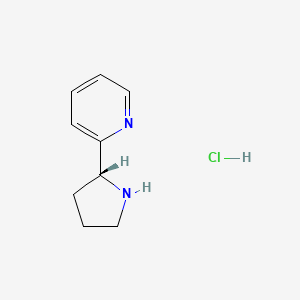
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol is a complex organic compound that belongs to the class of chlorinated phenols and indoles This compound is characterized by its unique structure, which includes multiple chlorine atoms and hydroxyl groups attached to an indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of 4-chloro-2-methylphenol with propionyl chloride in the presence of aluminum chloride at elevated temperatures . This is followed by further chlorination and hydroxylation steps to introduce the additional chlorine and hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled reaction environments to manage the reactivity of the chlorinated intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of hydroxyl groups to form alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine and hydroxyl groups play a crucial role in its binding affinity and reactivity. For example, it may inhibit enzyme activity by binding to the active site and blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenol: A simpler chlorinated phenol with similar reactivity but fewer functional groups.
2,4-Dichlorophenol: Another chlorinated phenol with two chlorine atoms, used in similar applications.
Pentachlorophenol: A more heavily chlorinated phenol with broader industrial use but higher toxicity.
Uniqueness
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol is unique due to its combination of an indole ring with multiple chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .
Eigenschaften
Molekularformel |
C15H10Cl3NO2 |
|---|---|
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
4-chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol |
InChI |
InChI=1S/C15H10Cl3NO2/c1-19-13(7-2-11(17)15(21)12(18)3-7)6-9-10(16)4-8(20)5-14(9)19/h2-6,20-21H,1H3 |
InChI-Schlüssel |
ITLDTBCVAJMKQO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=C1C=C(C=C2Cl)O)C3=CC(=C(C(=C3)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795347.png)
![2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B14795371.png)
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B14795372.png)



![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro-](/img/structure/B14795394.png)
![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)
![Cyclopropanecarboxylic acid, N-[[(1a,3b,5a)-bicyclo[3.1.0]hex-3-yloxy]carbonyl]-3-methyl-L-valyl-(4R)-4-[[8-chloro-2-[2-[(1-methylethyl)amino]-4-thiazolyl]-7-[2-(4-morpholinyl)ethoxy]-4-quinolinyl]oxy]-L-prolyl-1-amino-2-ethyl-, (1R,2R)-](/img/structure/B14795407.png)
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
![Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B14795425.png)

![N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide](/img/structure/B14795433.png)
